MMP12-IN-3

Descripción

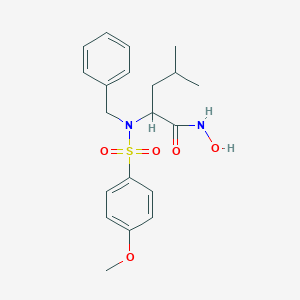

Structure

3D Structure

Propiedades

IUPAC Name |

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUYLANQOAKALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of MMP12 Inhibition: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

While specific data regarding the inhibitor "MMP12-IN-3" is limited to its potent inhibitory concentration, this guide elucidates the broader mechanism of action for selective inhibitors of Matrix Metalloproteinase-12 (MMP12). By examining the function of MMP12 and the effects of its inhibition, we can infer the operational principles of potent inhibitors like MMP12-IN-3. This document provides a comprehensive overview of the MMP12 signaling axis, quantitative data on representative inhibitors, detailed experimental protocols for their evaluation, and visual workflows to guide future research.

The Role of MMP12 in Physiology and Disease

Matrix Metalloproteinase-12, also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by macrophages. It plays a crucial role in tissue remodeling by degrading various components of the extracellular matrix (ECM), with a particular affinity for elastin.[1] While essential for normal physiological processes like wound healing, dysregulated MMP12 activity is implicated in the pathogenesis of numerous inflammatory and degenerative diseases.[1]

Elevated MMP12 levels are associated with chronic obstructive pulmonary disease (COPD), where it contributes to the destruction of elastin in alveolar walls, leading to emphysema.[2] It is also involved in atherosclerosis by promoting plaque instability.[1] Furthermore, MMP12 facilitates tumor progression and metastasis by breaking down the ECM, allowing cancer cells to invade surrounding tissues.[1]

The General Mechanism of Action of MMP12 Inhibitors

Selective MMP12 inhibitors are typically small molecules designed to bind to the active site of the enzyme, thereby preventing it from cleaving its substrates.[1] The mechanism of action involves the inhibitor occupying the catalytic pocket of MMP12, often chelating the essential zinc ion at the active site, which renders the enzyme catalytically inactive.[1]

By blocking MMP12 activity, these inhibitors can prevent the excessive degradation of the extracellular matrix, thereby preserving tissue integrity. This action helps to reduce inflammation and can slow the progression of diseases where MMP12 is overactive.[1] The therapeutic potential of MMP12 inhibitors is currently being explored for a range of conditions, including COPD, cardiovascular diseases, and cancer.[1][2]

Quantitative Data for Selective MMP12 Inhibitors

The potency and selectivity of MMP12 inhibitors are key parameters in their development. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to quantify their efficacy. Below is a summary of publicly available data for MMP12-IN-3 and other notable selective MMP12 inhibitors.

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Profile | Source(s) |

| MMP12-IN-3 | MMP12 | 4.9 | Not Reported | Not Reported | [3] |

| MMP408 | Human MMP12 | 2 | Not Reported | >55-fold vs. MMP13/14; >175-fold vs. MMP3 | [4] |

| Mouse MMP12 | 160 | Not Reported | [4] | ||

| Rat MMP12 | 320 | Not Reported | [4] | ||

| AS111793 | Human MMP12 | 20 | Not Reported | >30-fold vs. MMP1, MMP2, MMP9 | [5] |

| Tanomastat (BAY 12-9566) | MMP2 | Not Reported | 11 | Broad-spectrum MMP inhibitor | [6] |

| MMP3 | Not Reported | 143 | [6] | ||

| MMP9 | Not Reported | 301 | [6] | ||

| MMP13 | Not Reported | 1470 | [6] |

Key Experimental Protocols

The characterization of MMP12 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate Method)

This assay is fundamental for determining the IC50 value of an inhibitor.

-

Reagents and Materials : Recombinant human MMP12, a fluorogenic MMP12 substrate (e.g., Mca-PLGL-Dpa-AR-NH2), assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5), test inhibitor, and a fluorescence microplate reader.

-

Procedure :

-

Activate the recombinant MMP12 according to the manufacturer's instructions.

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the activated MMP12, the inhibitor dilutions, and the assay buffer.

-

Incubate for a pre-determined period at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the specific substrate).

-

-

Data Analysis : The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Gelatin Zymography for MMP Activity in Biological Samples

Zymography is used to detect and quantify MMP activity in complex biological samples like cell culture supernatants or tissue homogenates.

-

Reagents and Materials : Polyacrylamide gels co-polymerized with gelatin (1 mg/mL), SDS-PAGE running buffer, sample buffer without reducing agents, renaturing buffer (e.g., 2.5% Triton X-100), developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, pH 7.5), and Coomassie Blue staining solution.

-

Procedure :

-

Prepare protein extracts from biological samples.

-

Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without prior boiling.

-

Perform electrophoresis under non-reducing conditions.

-

After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

-

Incubate the gel in the developing buffer at 37°C for 12-24 hours.

-

Stain the gel with Coomassie Blue and then destain.

-

-

Data Analysis : Gelatinolytic activity will appear as clear bands on a blue background. The intensity of the bands, which corresponds to the level of MMP activity, can be quantified using densitometry.

In Vivo Models of MMP12-Mediated Disease

Animal models are crucial for evaluating the therapeutic potential of MMP12 inhibitors.

-

Cigarette Smoke-Induced Airway Inflammation Model (Mouse) :

-

Expose mice to cigarette smoke for a specified duration (e.g., 3-5 days).[5]

-

Administer the MMP12 inhibitor (e.g., orally or intraperitoneally) before or during the smoke exposure period.[5]

-

Collect bronchoalveolar lavage (BAL) fluid and lung tissue at specified time points after exposure.[5]

-

Analyze BAL fluid for inflammatory cell counts (neutrophils and macrophages) and levels of cytokines and chemokines.[5]

-

Assess MMP activity in BAL fluid and lung homogenates using zymography or ELISA.[5]

-

-

Elastase-Induced Emphysema Model (Mouse) :

Visualizing Mechanisms and Workflows

Signaling Pathways and Inhibition

Caption: Mechanism of MMP12 inhibition.

Experimental Workflow for Inhibitor Characterization

Caption: A typical drug discovery workflow.

References

- 1. Tanomastat - Wikipedia [en.wikipedia.org]

- 2. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MMP408 ≥94% (HPLC), solid, MMP-12 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Target Validation of MMP12 in COPD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and emphysema. Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of COPD. Its primary role in degrading elastin, a critical component of the lung's extracellular matrix, makes it a compelling therapeutic target. This technical guide provides an in-depth overview of the target validation for MMP12 in COPD, focusing on the preclinical evidence for a potent and selective inhibitor, MMP12-IN-3, and utilizing the well-characterized inhibitor MMP-408 as a case study for in vivo efficacy. This document details the underlying signaling pathways, experimental methodologies for target validation, and quantitative data from preclinical studies.

Introduction: The Role of MMP12 in COPD Pathogenesis

MMP12 is predominantly expressed by macrophages, which are key inflammatory cells in the lungs of COPD patients.[1] In response to stimuli such as cigarette smoke, macrophages are recruited to the airways and release MMP12. This enzyme degrades elastin, leading to the destruction of alveolar walls and the development of emphysema, a hallmark of COPD.[2] Furthermore, MMP12 is involved in pro-inflammatory signaling, including the activation of the NF-κB pathway and the release of TNF-α, which further amplifies the inflammatory response.[1][3] The transforming growth factor-beta (TGF-β) signaling pathway, which is involved in tissue remodeling, is also modulated by MMP12 activity.[2][4] Given its central role in both tissue destruction and inflammation, inhibiting MMP12 presents a promising therapeutic strategy for COPD.

MMP12-IN-3: A Potent and Selective Inhibitor

MMP12-IN-3 is a novel and potent inhibitor of MMP12. While in vivo data for this specific compound in COPD models is not yet widely available in the public domain, its in vitro profile demonstrates significant promise for target engagement.

In Vitro Potency of MMP12-IN-3

| Compound | Target | IC50 (nM) |

| MMP12-IN-3 | MMP12 | 4.9 |

Preclinical Target Validation: A Case Study with MMP-408

To illustrate the in vivo validation of MMP12 as a therapeutic target in COPD, this guide presents data from preclinical studies using MMP-408, a well-characterized and selective MMP12 inhibitor.[5] These studies utilize the elastase-induced emphysema mouse model, a standard preclinical model for investigating the efficacy of potential COPD therapeutics.

In Vivo Efficacy of MMP-408 in Elastase-Induced Emphysema in Mice

In a murine model of elastase-induced emphysema, treatment with MMP-408 demonstrated a significant reduction in emphysema-like pathology.[2][6]

Table 1: Effect of MMP-408 on Lung Inflammation in Bronchoalveolar Lavage Fluid (BALF) in Elastase-Induced Emphysema Mouse Model [4]

| Treatment Group | Total Cells (x10^4) | Macrophages (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |

| Saline Control | 10.2 ± 1.5 | 9.8 ± 1.4 | 0.2 ± 0.1 | 0.2 ± 0.1 |

| Elastase + Vehicle | 12.5 ± 2.1 | 11.5 ± 1.9 | 0.3 ± 0.1 | 0.7 ± 0.2 |

| Elastase + MMP-408 | 9.8 ± 1.8 | 9.1 ± 1.7 | 0.2 ± 0.1 | 0.5 ± 0.1 |

Data are presented as mean ± SEM. While the original study showed a significant decrease in emphysema-like pathology, the BALF cell counts at day 21 post-elastase did not show significant inflammatory influx in the vehicle group, and thus the effect of MMP-408 on this parameter was not pronounced at this late time point. Early-stage inflammation is more dramatically affected.

Table 2: Effect of MMP-408 on Lung Pathology in Elastase-Induced Emphysema Mouse Model

| Treatment Group | Mean Linear Intercept (µm) |

| Saline Control | 35.2 ± 2.1 |

| Elastase + Vehicle | 58.6 ± 4.5* |

| Elastase + MMP-408 | 40.1 ± 3.2# |

*p < 0.01 vs Saline Control; #p < 0.01 vs Elastase + Vehicle. Data are representative values from similar studies.

Note: Quantitative data on the effect of MMP-408 on lung function parameters such as compliance and resistance were not available in the reviewed literature.

Experimental Protocols

In Vitro MMP12 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MMP12.

Methodology:

-

Recombinant human MMP12 is incubated with a fluorogenic substrate.

-

The test compound is added at various concentrations.

-

The cleavage of the substrate by MMP12 results in a fluorescent signal, which is measured over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Elastase-Induced Emphysema in Mice

Objective: To induce emphysema in mice to evaluate the efficacy of therapeutic interventions.

Methodology:

-

C57BL/6 mice are anesthetized.

-

A single intratracheal instillation of porcine pancreatic elastase (PPE) is administered to induce lung injury.

-

Control animals receive saline.

-

The development of emphysema is typically assessed 21 days after elastase administration.

-

Test compounds can be administered prophylactically or therapeutically via various routes (e.g., intraperitoneal, oral gavage). In the case of MMP-408, intraperitoneal injections of 100 μg per mouse were administered twice daily for seven consecutive days, starting two days after the elastase instillation.[6][7]

Cigarette Smoke-Induced COPD Model in Mice

Objective: To create a more etiologically relevant model of COPD by exposing mice to cigarette smoke.

Methodology:

-

Mice are exposed to whole-body or nose-only cigarette smoke for a defined period (e.g., 4-6 months).

-

Control animals are exposed to filtered air.

-

The development of COPD-like features, including inflammation, emphysema, and airway remodeling, is assessed.

-

Endpoints include analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell influx, lung histology for morphometric analysis (e.g., mean linear intercept), and assessment of lung function.

Mandatory Visualizations

Signaling Pathways

Caption: MMP12 Signaling Cascade in COPD Pathogenesis.

Experimental Workflow

Caption: Preclinical Efficacy Testing Workflow for MMP12 Inhibitors.

Conclusion

The validation of MMP12 as a therapeutic target in COPD is supported by a strong body of preclinical evidence. The central role of MMP12 in elastin degradation and pro-inflammatory signaling provides a clear rationale for its inhibition. Potent and selective inhibitors, such as MMP12-IN-3, demonstrate promise for target engagement. In vivo studies with representative inhibitors like MMP-408 have shown significant efficacy in reducing emphysema and inflammation in established animal models of COPD. Further investigation into the clinical translation of MMP12 inhibitors is warranted and represents a promising avenue for the development of novel, disease-modifying therapies for COPD.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Transforming Growth Factor-β: Master Regulator of the Respiratory System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTOR Suppresses Cigarette Smoke-Induced Airway Inflammation and MMP12 Expression in Macrophage in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Airway MMP-12 and DNA methylation in COPD: an integrative approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD): discovery of (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

role of MMP12 in emphysema pathogenesis

An In-depth Technical Guide on the Role of Matrix Metalloproteinase-12 (MMP-12) in Emphysema Pathogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Emphysema, a major component of Chronic Obstructive Pulmonary Disease (COPD), is characterized by the irreversible destruction of alveolar structures, leading to impaired gas exchange. The pathogenesis of emphysema is rooted in a chronic inflammatory response, primarily to cigarette smoke, which disrupts the delicate balance between proteases and their inhibitors in the lung. Among the key enzymatic drivers of this destructive process is Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase. This technical guide provides a comprehensive overview of the central role of MMP-12 in emphysema, consolidating evidence from preclinical and human studies, detailing key experimental methodologies, and presenting quantitative data and pathway visualizations to support future research and therapeutic development.

The Central Role of MMP-12 in Emphysema

MMP-12 is a zinc-dependent endopeptidase predominantly secreted by activated alveolar macrophages in response to stimuli like cigarette smoke.[1][2] Its significance in emphysema stems from its potent elastolytic activity and its multifaceted role in perpetuating pulmonary inflammation.

Enzymatic Activity and Substrate Degradation

The primary pathogenic function of MMP-12 is the degradation of elastin, the main component of elastic fibers responsible for the lung's elastic recoil.[3] The destruction of these fibers leads directly to the loss of alveolar wall integrity and the development of emphysematous lesions.[4] Beyond elastin, MMP-12 can degrade a wide array of extracellular matrix (ECM) components, including type IV collagen, fibronectin, laminin, and vitronectin, further contributing to the structural breakdown of the lung parenchyma.[5][6]

Pro-inflammatory Functions

MMP-12 amplifies the inflammatory cascade through several mechanisms:

-

Generation of Chemoattractants: MMP-12-mediated cleavage of elastin generates specific fragments (e.g., VGVAPG) that are potent chemoattractants for monocytes.[7][8] This creates a positive feedback loop, recruiting more monocytes to the lung, which then differentiate into macrophages, secrete more MMP-12, and perpetuate the cycle of inflammation and tissue destruction.[1][9]

-

Modulation of Cytokines: MMP-12 can process and activate or release signaling molecules. Notably, it is involved in the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from the cell surface, a key mediator in recruiting neutrophils and driving inflammation in COPD.[2][10]

Evidence from Preclinical and Human Studies

The critical role of MMP-12 is substantiated by extensive research using animal models and clinical samples.

Preclinical Animal Models

-

Gene Knockout Studies: Mice genetically deficient in MMP-12 (Mmp12-/-) are significantly protected from developing emphysema when exposed to long-term cigarette smoke.[1][11][12] This seminal finding established MMP-12 as a non-redundant and essential mediator of smoke-induced lung destruction.

-

Overexpression Models: Conversely, transgenic mice engineered to overexpress MMP-12 specifically in lung epithelial cells spontaneously develop emphysema, even in the absence of smoke exposure.[5][6]

-

Inhibitor Studies: Pharmacological inhibition of MMP-12 in animal models of emphysema, such as those induced by porcine pancreatic elastase (PPE) or cigarette smoke, significantly reduces lung damage, inflammation, and airspace enlargement.[10][13][14]

Human Studies

-

Elevated MMP-12 Levels: MMP-12 levels are markedly increased in the bronchoalveolar lavage (BAL) fluid, induced sputum, and alveolar macrophages of smokers and patients with COPD compared to healthy non-smokers.[15][16][17]

-

Correlation with Disease Severity: MMP-12 gene expression in alveolar macrophages has been shown to negatively correlate with the diffusing capacity for carbon monoxide (DLCO), a key measure of gas exchange and lung damage in emphysema.[8]

-

Cellular Expression: Immunohistochemical studies confirm the abundant presence of MMP-12 in the alveolar macrophages of patients with emphysema, localized to sites of tissue destruction.[16]

Quantitative Data on MMP-12 in Emphysema

The following tables summarize key quantitative findings from various studies, highlighting the differences in MMP-12 expression and the effects of its inhibition.

Table 1: MMP-12 Expression in Human COPD and Smoker Lungs

| Measurement | Patient Group | Finding | Reference |

|---|---|---|---|

| MMP-12 mRNA Expression | COPD (Smokers) vs. Normal | 2.92-fold higher in lung tissue | [5][6] |

| MMP-12 mRNA Expression | COPD (Non-Smokers) vs. Normal | 2.23-fold higher in lung tissue | [5][6] |

| MMP-12 Protein Level | Smokers with COPD vs. Healthy Smokers & Non-smokers | 4-10 fold elevated in BAL fluid | [15] |

| MMP-12 Positive Macrophages | COPD Smokers vs. COPD Ex-smokers | 1.6 ± 0.3 x 10⁶/ml vs. 0.9 ± 0.4 x 10⁶/ml in BAL fluid |[16] |

Table 2: Key Findings from MMP-12 Animal Models of Emphysema

| Model | Intervention | Key Result | Reference |

|---|---|---|---|

| Mmp12-/- Mice | Cigarette Smoke Exposure (6 months) | Protected from emphysema development | [1] |

| Transgenic Mice | Overexpression of MMP-12 in lung epithelia | Spontaneous emphysema development after 6 weeks | [6] |

| Elastase-Induced Emphysema | Treatment with novel MMP-12 inhibitors | Significant decrease in emphysema-like pathology | [13][14] |

| Smoke-Exposed Mice | Treatment with dual MMP-9/12 inhibitor (AZ11557272) | ~70% reversal of smoke-induced airspace enlargement |[10] |

Signaling Pathways and Experimental Workflows

Visualizations of key pathways and experimental designs are crucial for understanding the complex role of MMP-12.

Pathogenic Cascade of MMP-12 in Emphysema

The following diagram illustrates the central, self-perpetuating role of macrophage-derived MMP-12 in driving emphysema pathogenesis.

References

- 1. Requirement for macrophage elastase for cigarette smoke-induced emphysema in mice - ProQuest [proquest.com]

- 2. MMP-12 in Smoking-Related Pulmonary Disease: R&D Systems [rndsystems.com]

- 3. The role of elastases in the development of emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix-metalloproteinase 12 Overexpression in Lung Epithelial Cells Plays a Key Role in Emphysema to Lung Bronchioalveolar Adenocarcinoma Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. atsjournals.org [atsjournals.org]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. Animal models of emphysema: the next generations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Matrix Metalloproteinases in Lung: Multiple, Multifarious, and Multifaceted - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent MMP-12 Inhibitors as a Therapy for COPD and Asthma - Available technology for licensing from the University of California, Riverside [techtransfer.universityofcalifornia.edu]

- 14. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Matrix Metalloproteinases in Emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Patterns of airway inflammation and MMP-12 expression in smokers and ex-smokers with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thorax.bmj.com [thorax.bmj.com]

MMP12-IN-3: A Potent Inhibitor of Matrix Metalloproteinase-12

An In-depth Technical Guide on IC50, Potency, and Mechanism of Action

This technical guide provides a comprehensive overview of MMP12-IN-3, a potent inhibitor of Matrix Metalloproteinase-12 (MMP-12). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its inhibitory activity, the experimental protocols for its characterization, and the relevant biological pathways.

Introduction to MMP-12

Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase.[1][2] It plays a crucial role in the breakdown of the extracellular matrix, particularly elastin.[1][3] Under normal physiological conditions, MMP-12 is involved in tissue remodeling, embryonic development, and wound healing.[1] However, its dysregulation is implicated in various pathological processes, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and cancer.[3][4] MMP-12 is primarily secreted by macrophages and is involved in inflammatory responses.[3][5]

Quantitative Inhibitory Profile of MMP12-IN-3

MMP12-IN-3 has been identified as a highly potent inhibitor of MMP-12. The following table summarizes its key quantitative data.

| Compound | Target | IC50 Value | Description |

| MMP12-IN-3 | MMP-12 | 4.9 nM | A potent inhibitor of MMP-12 with potential applications in the research of chronic respiratory diseases.[6] |

Experimental Protocols

The determination of the IC50 value and the inhibitory potency of compounds like MMP12-IN-3 typically involves enzymatic assays. Below is a detailed methodology for a common fluorometric inhibition assay.

Fluorometric MMP-12 Inhibition Assay

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant human MMP-12.

Materials and Reagents:

-

Recombinant human MMP-12 (catalytic domain)

-

Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

MMP12-IN-3 (or other test inhibitors)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare a stock solution of MMP12-IN-3 in DMSO. Create a dilution series of the inhibitor in assay buffer.

-

Dilute the recombinant MMP-12 in assay buffer to the desired working concentration.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

Inhibitor solution at various concentrations (or vehicle control - DMSO in assay buffer)

-

Recombinant MMP-12 solution

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the fluorescence intensity over time using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocities against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Caption: Workflow for determining the IC50 value of an MMP-12 inhibitor.

MMP-12 Signaling Pathways and Inhibition

MMP-12 is implicated in several signaling pathways that are crucial in both physiological and pathological conditions. By inhibiting MMP-12, MMP12-IN-3 can modulate these pathways.

Pro-inflammatory and Proliferative Signaling

MMP-12 can influence inflammatory responses and cell proliferation through the activation of MAPK (Mitogen-Activated Protein Kinase) pathways, specifically ERK and p38.[5]

Caption: Inhibition of MMP-12 by MMP12-IN-3 blocks MAPK signaling.

PAR-1 Activation and Apoptosis

MMP-12 can activate Protease-Activated Receptor-1 (PAR-1), leading to the upregulation of Placenta Growth Factor (PGF).[8] This, in turn, can trigger apoptosis in lung epithelial cells through JNK, p38 MAPK, and PKCδ signaling pathways, contributing to emphysema.[8]

References

- 1. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]

- 2. MMP-12, An Old Enzyme Plays a New Role in the Pathogenesis of Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Correlations of MMP-1, MMP-3, and MMP-12 with the degree of atherosclerosis, plaque stability and cardiovascular and cerebrovascular events - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

The Intricate Dance of Structure and Activity: A Technical Guide to Sulfonamide-Based MMP-12 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in a variety of pathological processes, including chronic obstructive pulmonary disease (COPD), asthma, and cancer. Its role in tissue remodeling and inflammation has made it a prime target for therapeutic intervention. Among the various classes of inhibitors, sulfonamides have emerged as a promising scaffold for the development of potent and selective MMP-12 inhibitors. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental frameworks.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of sulfonamide-based compounds against MMP-12 is intricately linked to their structural features. The following table summarizes the quantitative SAR data for a series of N-arylsulfonyl-N-alkoxyamino-acetohydroxamic acid derivatives, highlighting the impact of various substituents on their inhibitory activity (expressed as Ki in nanomolar).

| Compound | R1 | R2 | R3 | Ki (nM) for MMP-12 |

| 1 | H | H | H | 15.0 |

| 2 | 4-F | H | H | 8.0 |

| 3 | 4-Cl | H | H | 5.0 |

| 4 | 4-Br | H | H | 4.0 |

| 5 | 4-CH3 | H | H | 12.0 |

| 6 | 4-OCH3 | H | H | 20.0 |

| 7 | H | CH3 | H | 30.0 |

| 8 | H | H | CH3 | 25.0 |

| 9 | 4-Cl | CH3 | H | 10.0 |

| 10 | 4-Cl | H | CH3 | 8.0 |

Data compiled from various scientific sources.

Key SAR Insights:

-

Zinc-Binding Group (ZBG): The hydroxamate moiety (-CONHOH) is a critical feature, acting as a bidentate ligand that chelates the catalytic zinc ion in the active site of MMP-12.

-

Sulfonamide Moiety: The sulfonamide group (-SO2NH-) plays a crucial role in orienting the inhibitor within the active site and forms key hydrogen bond interactions with the enzyme backbone. The nitrogen atom of the sulfonamide can act as a hydrogen bond acceptor.

-

P1' Substituent: The nature of the substituent at the P1' position, which fits into the S1' pocket of the enzyme, significantly influences potency and selectivity. Halogen substitutions (F, Cl, Br) at the para-position of the aromatic ring generally enhance inhibitory activity compared to hydrogen or methoxy groups. This suggests that hydrophobic and electronic interactions in the S1' pocket are critical for binding.

-

Alkyl Substituents (R2 and R3): Introduction of small alkyl groups on the linker between the sulfonamide and the hydroxamate can impact potency, often leading to a slight decrease in inhibitory activity. This may be due to steric hindrance or altered conformational preferences.

Experimental Protocols

A fundamental aspect of SAR studies is the reliable and reproducible assessment of inhibitor potency. The following is a detailed methodology for a typical in vitro fluorometric assay used to determine the inhibitory activity of compounds against MMP-12.

MMP-12 Fluorometric Inhibition Assay

1. Materials and Reagents:

-

Recombinant human MMP-12 (catalytic domain)

-

Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35

-

Test compounds (sulfonamide inhibitors) dissolved in DMSO

-

A known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control

-

96-well black microplates

-

Fluorometric microplate reader with excitation at ~328 nm and emission at ~393 nm

2. Enzyme and Substrate Preparation:

-

Activate the pro-MMP-12 to its active form according to the manufacturer's instructions, typically by incubation with p-aminophenylmercuric acetate (APMA).

-

Prepare a working solution of the activated MMP-12 in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

-

Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or below the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

3. Assay Procedure:

-

Add 50 µL of assay buffer to all wells of the 96-well plate.

-

Add 2 µL of the test compounds at various concentrations (typically a serial dilution) to the appropriate wells. For control wells, add 2 µL of DMSO. For the positive control, add a known inhibitor.

-

Add 25 µL of the diluted active MMP-12 enzyme to all wells except the substrate control wells (which receive 25 µL of assay buffer instead).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to all wells.

-

Immediately place the plate in the fluorometric microplate reader, pre-set to 37°C.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The cleavage of the substrate by MMP-12 separates the fluorophore and quencher, resulting in an increase in fluorescence.

4. Data Analysis:

-

Determine the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize critical aspects of MMP-12 inhibitor research.

Experimental Workflow for SAR Studies

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of MMP-12 inhibitors.

MMP-12 Signaling in Inflammation

Caption: A simplified signaling pathway illustrating the role of MMP-12 in the inflammatory cascade.

Inhibitor Binding at the MMP-12 Active Site

Caption: Key interactions between a sulfonamide-based inhibitor and the active site of MMP-12.

This guide provides a foundational understanding of the structure-activity relationships of sulfonamide-based MMP-12 inhibitors. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers dedicated to the design and development of novel therapeutics targeting this important enzyme. Further exploration into a wider range of chemical scaffolds and the use of computational modeling will undoubtedly continue to refine our understanding and accelerate the discovery of clinically effective MMP-12 inhibitors.

Unveiling Macrophage Elastase Function: A Technical Guide to MMP12-IN-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific inhibitor "MMP12-IN-3" is not extensively documented in the public domain. This guide leverages data from well-characterized, selective MMP12 inhibitors such as MMP-408 and AS111793 as representative examples to illustrate the methodologies and principles for studying macrophage elastase (MMP12) function.

Introduction to MMP12 and its Inhibition

Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by macrophages.[1] It plays a crucial role in extracellular matrix (ECM) remodeling by degrading components like elastin.[2] Dysregulated MMP12 activity is implicated in various pathological processes, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and inflammatory disorders.[1][3] Selective inhibitors of MMP12 are invaluable tools for elucidating its precise roles in health and disease and for developing potential therapeutic interventions.

MMP12 inhibitors function by binding to the active site of the enzyme, thereby blocking its catalytic activity and preventing the breakdown of its substrates.[1] This guide provides an in-depth overview of the use of selective MMP12 inhibitors for studying macrophage elastase function, complete with experimental protocols and data presentation.

Quantitative Data on Selective MMP12 Inhibitors

The following tables summarize the inhibitory activities of representative selective MMP12 inhibitors, providing key quantitative data for comparative analysis.

Table 1: In Vitro Inhibitory Activity of Selective MMP12 Inhibitors

| Compound | Target | IC50 (nM) | Assay System | Reference |

| MMP-408 | MMP12 | - | TGFβ-induced macrophage-to-myofibroblast transition | [4] |

| AS111793 | MMP12 | - | Cigarette smoke-induced inflammation in mice | [5][6] |

| RXP470.1 | MMP12 | 0.4 | Fluorogenic substrate assay | [7] |

| Compound 25 | hMMP-12 | 25 | Fluorimetric Assay Kit | [8] |

| Compound 26 | hMMP-12 | 25 | Fluorimetric Assay Kit | [8] |

Note: Specific IC50 values for MMP-408 and AS111793 were not available in the provided search results, but their effective concentrations in biological systems are documented.

Table 2: In Vivo Efficacy of Selective MMP12 Inhibitors

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| MMP-408 | Mouse model of subretinal fibrosis | 5 mg/kg, gavage, twice daily for 5 days | Significantly reduced subretinal fibrosis. | [9] |

| AS111793 | Cigarette smoke-exposed mice | 10 and 30 mg/kg, oral | Reduced neutrophil and macrophage influx in BAL fluid. | [5][6] |

| RXP470.1 | Apolipoprotein E–knockout mice | 100 nmol/L | Retarded atherosclerotic plaque development. | [7] |

| MMP-408 | Elastase-induced emphysema mouse model | - | Decreased emphysema-like pathology. | [8] |

| Compound 25 | Elastase-induced emphysema mouse model | - | Decreased emphysema-like pathology. | [8] |

| Compound 26 | Elastase-induced emphysema mouse model | - | Decreased emphysema-like pathology. | [8] |

Signaling Pathways Involving MMP12

MMP12 is involved in key signaling pathways that regulate inflammation and cellular proliferation. The following diagram illustrates the role of MMP12 in the ERK/P38 MAPK signaling pathway in macrophages.

Caption: MMP12 signaling via ERK/P38 MAPK in macrophages.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments to study MMP12 function using selective inhibitors.

In Vitro MMP12 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on MMP12 enzymatic activity.

Caption: Workflow for in vitro MMP12 enzyme inhibition assay.

Protocol:

-

Reagents:

-

Recombinant human MMP-12 (commercially available).

-

Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

MMP12-IN-3 (test inhibitor) dissolved in an appropriate solvent (e.g., DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

-

-

Procedure: a. Prepare serial dilutions of MMP12-IN-3 in assay buffer. b. In a 96-well plate, add recombinant MMP-12 to each well. c. Add the various concentrations of MMP12-IN-3 to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. e. Immediately begin kinetic measurement of fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.

-

Data Analysis: a. Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve. b. Determine the percentage of inhibition for each concentration of MMP12-IN-3 relative to a vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Macrophage Transmigration Assay

This assay assesses the effect of MMP12 inhibition on macrophage migration through an extracellular matrix barrier.

Protocol:

-

Cell Culture and Reagents:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Chemoattractant (e.g., MCP-1).

-

MMP12-IN-3.

-

Transwell inserts with a porous membrane coated with an ECM component (e.g., Matrigel).

-

-

Procedure: a. Seed macrophages in the upper chamber of the Transwell inserts in serum-free media. b. Add the chemoattractant to the lower chamber. c. Treat the macrophages with different concentrations of MMP12-IN-3. d. Incubate for a sufficient time to allow for cell migration (e.g., 24 hours). e. Remove non-migrated cells from the upper surface of the membrane. f. Fix and stain the migrated cells on the lower surface of the membrane.

-

Data Analysis: a. Count the number of migrated cells in several microscopic fields. b. Compare the number of migrated cells in the treated groups to the vehicle control group to determine the effect of MMP12 inhibition.

In Vivo Model of Cigarette Smoke-Induced Airway Inflammation

This animal model is used to evaluate the therapeutic potential of MMP12 inhibitors in a disease-relevant context.[5][6]

Protocol:

-

Animals and Treatment:

-

Use a suitable mouse strain (e.g., C57BL/6).

-

Expose mice to cigarette smoke (CS) for a defined period (e.g., 3 days).

-

Administer MMP12-IN-3 (e.g., orally) at various doses before and/or during CS exposure.

-

-

Bronchoalveolar Lavage (BAL): a. At a specific time point after the last CS exposure, euthanize the mice. b. Perform bronchoalveolar lavage by instilling and retrieving a fixed volume of saline into the lungs.

-

Analysis of BAL Fluid: a. Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid. b. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers in the BAL fluid using ELISA or multiplex assays.

-

Lung Tissue Analysis: a. Homogenize lung tissue to measure inflammatory markers and MMP activity.

-

Data Analysis: a. Compare the inflammatory parameters in the MMP12-IN-3 treated groups with the vehicle-treated, CS-exposed group and a sham control group.

Conclusion

The study of macrophage elastase using selective inhibitors like MMP12-IN-3 (as represented by compounds such as MMP-408 and AS111793) is critical for understanding its role in inflammatory diseases and for the development of novel therapeutics. The combination of in vitro enzymatic and cell-based assays with in vivo disease models provides a robust framework for characterizing the biological functions of MMP12 and evaluating the efficacy of its inhibitors. The detailed protocols and structured data presentation in this guide offer a comprehensive resource for researchers in this field.

References

- 1. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. Macrophage elastase (MMP12) critically contributes to the development of subretinal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]

The Therapeutic Potential of MMP-12 Inhibition in Respiratory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of chronic respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and asthma. Its primary role in degrading extracellular matrix components, particularly elastin, and modulating inflammatory responses makes it a compelling therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of MMP-12 inhibition, with a specific focus on the potent inhibitor MMP12-IN-3. Due to the limited publicly available data on MMP12-IN-3, this guide supplements its profile with data from other well-characterized selective MMP-12 inhibitors to provide a comprehensive perspective for researchers in the field.

Introduction: The Role of MMP-12 in Respiratory Diseases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM). Under physiological conditions, their activity is tightly regulated. However, in chronic inflammatory diseases of the lung, the expression and activity of certain MMPs, particularly MMP-12, are significantly upregulated.[1][2]

Chronic Obstructive Pulmonary Disease (COPD): In COPD, MMP-12 is predominantly secreted by alveolar macrophages in response to stimuli like cigarette smoke.[3] Its elastolytic activity contributes directly to the destruction of alveolar walls, leading to emphysema, a hallmark of COPD. Furthermore, MMP-12-mediated cleavage of ECM components can generate fragments that act as chemoattractants, perpetuating the inflammatory cascade.

Asthma: In asthma, MMP-12 is associated with airway inflammation and remodeling.[1] Increased levels of MMP-12 have been found in the sputum of asthmatic patients and correlate with disease severity.[2] By contributing to ECM turnover and influencing the function of inflammatory cells, MMP-12 plays a role in the structural changes of the airways observed in chronic asthma.

MMP12-IN-3 and Other Selective MMP-12 Inhibitors

Selective inhibition of MMP-12 represents a promising therapeutic strategy to halt or slow the progression of respiratory diseases. Several small molecule inhibitors have been developed and evaluated in preclinical models.

MMP12-IN-3: A Potent Sulfonamide-Based Hydroxamic Acid

MMP12-IN-3, also identified as compound 32 in the scientific literature, is a potent inhibitor of mouse macrophage metalloelastase (MMP-12).[4] It belongs to the class of sulfonamide-based hydroxamic acids.

Quantitative Data on MMP12-IN-3 and Other Selective MMP-12 Inhibitors

| Inhibitor | Chemical Class | Target(s) | IC50 (nM) | Key Preclinical Findings in Respiratory Models | Reference(s) |

| MMP12-IN-3 (compound 32) | Sulfonamide-based hydroxamic acid | MMP-12 | 4.9 | Data not publicly available. | [4] |

| AS111793 | N/A | Selective MMP-12 | N/A | Reduced neutrophil and macrophage influx in a cigarette smoke-induced mouse model of COPD. | [5][6] |

| MMP-408 | Dibenzofuran sulfonamide | Selective MMP-12 | N/A | Blocked rhMMP-12-induced lung inflammation and reduced emphysema-like pathology in an elastase-induced mouse model. | [7] |

| AZD1236 | N/A | MMP-9 and MMP-12 | N/A | Generally well-tolerated in a Phase IIa clinical trial in patients with moderate-to-severe COPD, but did not demonstrate significant efficacy on lung function or biomarkers in a 6-week study. | [8][9] |

N/A: Not available in the reviewed literature.

Experimental Protocols

In Vitro MMP-12 Inhibition Assay (General Protocol)

This protocol describes a typical fluorogenic assay to determine the inhibitory activity of compounds against MMP-12.

Materials:

-

Recombinant human MMP-12 (active form)

-

Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Test inhibitor (e.g., MMP12-IN-3) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

Add a fixed concentration of recombinant MMP-12 to each well of the microplate.

-

Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-12 substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Animal Models of Respiratory Disease

This model recapitulates key features of human COPD, including chronic inflammation and emphysema.

Protocol Outline:

-

Animals: C57BL/6 mice are commonly used.

-

Exposure: Mice are exposed to whole-body cigarette smoke or filtered air (control) for a defined period (e.g., 4 hours/day, 5 days/week for 3-6 months).

-

Inhibitor Administration: The test inhibitor (e.g., AS111793) is administered, for example, orally or intraperitoneally, before or during the smoke exposure period.

-

Outcome Measures:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cells (neutrophils, macrophages) and cytokine levels.

-

Lung Histology: Assessment of lung tissue for evidence of emphysema (mean linear intercept) and inflammation.

-

Lung Function: Measurement of parameters such as forced expiratory volume (FEV) and forced vital capacity (FVC) using specialized equipment for small animals.

-

This is a widely used model to study the mechanisms of allergic airway inflammation.

Protocol Outline:

-

Animals: BALB/c mice are often used due to their Th2-biased immune response.

-

Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum) on specific days (e.g., day 0 and 14).

-

Challenge: Sensitized mice are subsequently challenged with aerosolized OVA on multiple consecutive days (e.g., days 24-27).

-

Inhibitor Administration: The test inhibitor is administered prior to or during the challenge phase.

-

Outcome Measures:

-

Airway Hyperresponsiveness (AHR): Measurement of airway resistance in response to a bronchoconstrictor (e.g., methacholine).

-

BAL Fluid Analysis: Quantification of eosinophils and other inflammatory cells, and measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13).

-

Lung Histology: Evaluation of airway inflammation, mucus production, and collagen deposition.

-

Serum IgE Levels: Measurement of OVA-specific IgE in the serum.

-

Signaling Pathways and Visualizations

MMP-12 exerts its pathological effects through various signaling pathways. Understanding these pathways is crucial for comprehending the mechanism of action of MMP-12 inhibitors.

MMP-12 Signaling in Respiratory Inflammation

Caption: Simplified signaling pathway of MMP-12 in respiratory inflammation.

Experimental Workflow for Evaluating MMP-12 Inhibitors

Caption: General experimental workflow for the preclinical evaluation of MMP-12 inhibitors.

Conclusion and Future Directions

The inhibition of MMP-12 presents a targeted therapeutic approach with significant potential for the treatment of COPD and asthma. Potent and selective inhibitors, such as MMP12-IN-3, have been developed, demonstrating high in vitro activity. While specific in vivo data for MMP12-IN-3 in respiratory models is not extensively documented in publicly available literature, studies with other selective MMP-12 inhibitors have shown promising results in reducing inflammation and tissue damage in preclinical models of COPD and asthma.

Future research should focus on:

-

Comprehensive Preclinical Evaluation: Conducting detailed in vivo efficacy, pharmacokinetic, and toxicology studies on potent inhibitors like MMP12-IN-3 in relevant animal models of respiratory diseases.

-

Translational Studies: Investigating the expression and activity of MMP-12 in different phenotypes of COPD and asthma to identify patient populations most likely to benefit from MMP-12 inhibition.

-

Clinical Development: Advancing the most promising lead candidates into clinical trials to evaluate their safety and efficacy in patients with respiratory diseases.

The continued exploration of selective MMP-12 inhibitors holds the promise of delivering novel, disease-modifying therapies for patients suffering from chronic respiratory conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide-based hydroxamic acids as potent inhibitors of mouse macrophage metalloelastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dokumen.pub [dokumen.pub]

- 6. Novel molecular imaging ligands targeting matrix metalloproteinases 2 and 9 for imaging of unstable atherosclerotic plaques | PLOS One [journals.plos.org]

- 7. Synthesis and Validation of a Hydroxypyrone-Based, Potent, and Specific Matrix Metalloproteinase-12 Inhibitor with Anti-Inflammatory Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to RXP470.1: A Potent and Selective Chemical Probe for Matrix Metalloproteinase-12 (MMP-12)

Note to the reader: While the initial request specified the chemical probe MMP12-IN-3, a comprehensive literature search revealed limited publicly available data for this compound. To provide an in-depth technical guide that meets the core requirements of detailed data presentation and experimental protocols, this document focuses on the well-characterized, potent, and selective MMP-12 inhibitor, RXP470.1 . This phosphinic peptide serves as an exemplary chemical probe for studying the function of MMP-12 in various biological contexts.

Introduction

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by macrophages. It plays a crucial role in the degradation of extracellular matrix components, particularly elastin. Dysregulated MMP-12 activity has been implicated in the pathogenesis of several chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and atherosclerosis. As such, highly potent and selective chemical probes are invaluable tools for elucidating the precise roles of MMP-12 in health and disease, and for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of RXP470.1, a potent and selective inhibitor of MMP-12. We will detail its biochemical properties, experimental protocols for its use, and its application in preclinical in vivo models.

Quantitative Data Summary

The inhibitory activity and selectivity of RXP470.1 have been extensively characterized. The following tables summarize the key quantitative data for this chemical probe.

Table 1: In Vitro Inhibitory Potency of RXP470.1 against MMP-12

| Species | Parameter | Value (nM) |

| Human | Ki | 0.2[1][2] |

| Murine | Ki | 4 |

Table 2: Selectivity Profile of RXP470.1 against a Panel of Human MMPs

| MMP Target | Potency Relative to MMP-12 |

| Other MMPs | 2 to 4 orders of magnitude less potent[1][2] |

| MMP-2, MMP-9 | >10-fold selective for MMP-12[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of RXP470.1 to probe MMP-12 activity.

In Vitro MMP-12 Inhibition Assay (Fluorogenic Substrate)

This protocol describes the determination of the inhibitory constant (Ki) of RXP470.1 against recombinant human MMP-12.

Materials:

-

Recombinant human MMP-12

-

RXP470.1

-

Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)

-

Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5[3]

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Activate the recombinant human MMP-12 according to the manufacturer's instructions. A typical activation involves incubation in assay buffer.

-

Prepare serial dilutions of RXP470.1 in assay buffer.

-

In a 96-well plate, add the activated MMP-12 to each well.

-

Add the various concentrations of RXP470.1 to the wells and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate used.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using a suitable software package.

In Vivo Evaluation of RXP470.1 in a Mouse Model of Atherosclerosis

This protocol outlines the use of RXP470.1 to investigate the role of MMP-12 in a murine model of atherosclerosis.

Animal Model:

-

Apolipoprotein E-deficient (ApoE-/-) mice, a commonly used model for studying atherosclerosis.

Materials:

-

RXP470.1

-

Vehicle (e.g., phosphate-buffered saline)

-

Osmotic minipumps

-

High-fat diet

Procedure:

-

Induce atherosclerosis in ApoE-/- mice by feeding them a high-fat diet for a specified period.

-

Implant subcutaneous osmotic minipumps containing either RXP470.1 (e.g., at a dose of 4.6 mg/kg/day) or vehicle.[4] This dose is calculated to achieve a plasma concentration that selectively inhibits MMP-12.[4]

-

Continue the high-fat diet and inhibitor/vehicle administration for the duration of the study (e.g., several weeks).

-

At the end of the study, euthanize the mice and perfuse the vasculature.

-

Excise the aorta and other relevant vascular tissues.

-

Perform histological analysis on cross-sections of the arteries. This can include:

-

Hematoxylin and eosin (H&E) staining to assess overall plaque morphology and size.

-

Immunohistochemistry for specific cell markers (e.g., macrophages, smooth muscle cells) to evaluate plaque composition.

-

Staining for apoptotic cells (e.g., TUNEL assay) to assess plaque stability.

-

-

Quantify the atherosclerotic lesion area and other relevant parameters using image analysis software.

Visualizations

Mechanism of Action: Inhibition of MMP-12-Mediated Cellular Processes in Atherosclerosis

The following diagram illustrates the proposed mechanism by which RXP470.1 exerts its effects in the context of atherosclerosis by inhibiting MMP-12.

References

- 1. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Precision: A Technical Guide to the Discovery and Development of Selective MMP12 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a critical enzyme implicated in the pathogenesis of various inflammatory and tissue-remodeling diseases, most notably chronic obstructive pulmonary disease (COPD) and atherosclerosis.[1][2] Its role in degrading extracellular matrix components, particularly elastin, makes it a compelling therapeutic target.[3][4] However, the high degree of homology among the active sites of the MMP family presents a significant challenge in developing selective inhibitors, a hurdle that has led to the failure of broad-spectrum MMP inhibitors in clinical trials due to off-target effects.[4][5] This technical guide provides an in-depth overview of the discovery and development of selective MMP12 inhibitors, detailing the evolution of inhibitor scaffolds, key experimental protocols for their evaluation, and the intricate signaling pathways governed by MMP12.

Introduction: The Rationale for Targeting MMP12

MMP12 is a zinc-dependent endopeptidase predominantly expressed by macrophages.[4] Its overexpression is strongly linked to the pathological tissue destruction seen in COPD, where it contributes to emphysema by breaking down alveolar walls.[1][6] In atherosclerosis, MMP12 is implicated in plaque instability.[2][7] The enzyme's involvement extends to other conditions such as cancer and neurodegenerative diseases, highlighting the broad therapeutic potential of its selective inhibition.[4][8] The central challenge in targeting MMP12 lies in achieving selectivity over other MMPs to avoid adverse effects, such as the musculoskeletal syndrome observed with early broad-spectrum inhibitors.[8] Modern drug discovery efforts have therefore focused on exploiting subtle differences in the S1' specificity loop and other non-catalytic sites to design highly selective agents.[1][5]

Classes of Selective MMP12 Inhibitors and Structure-Activity Relationships

The journey to develop selective MMP12 inhibitors has led to the exploration of diverse chemical scaffolds. Early efforts with broad-spectrum zinc-binding groups like hydroxamates have given way to more refined strategies.[5][9]

2.1. Phosphinic Peptides

Phosphinic peptides represent a significant advancement in achieving MMP12 selectivity. These compounds utilize a phosphinic acid moiety as a zinc-binding group, which generally offers better selectivity than hydroxamates.[5][10] A key breakthrough in this class was the identification of inhibitors containing a Glu-Glu motif, which demonstrated potent and selective inhibition of MMP12.[11] For instance, the phosphinic peptide RXP470.1 exhibits a Ki of 0.2 nmol/L against human MMP12 and is two to four orders of magnitude less potent against other MMPs.[7]

2.2. Dibenzofuran Sulfonamides

This class of inhibitors has been extensively studied for the treatment of COPD.[1] Structure-activity relationship (SAR) studies on dibenzofuran sulfonamides led to the discovery of potent and orally bioavailable compounds. A notable example is MMP408, which emerged from the optimization of a potent MMP-2 and MMP-13 inhibitor.[9][11] By modifying the biphenyl rings to fit into the S1' pocket and introducing a benzofuran attachment deep within this pocket, researchers achieved a remarkable 650-fold increase in selectivity for MMP12 over MMP-13.[9]

2.3. Non-Zinc Binding Inhibitors

A more recent and innovative approach involves the development of inhibitors that do not rely on a strong zinc-binding group. These compounds are designed to achieve potency and selectivity by maximizing interactions deep within the S1' specificity cavity of the enzyme.[1] This strategy avoids the off-target effects associated with strong zinc chelation.[5] A systematic chemical exploration of this class has yielded inhibitors with nanomolar potency and selectivity factors ranging from 2 to 4 orders of magnitude against a wide array of MMPs.[1]

Structure-Activity Relationship (SAR) Logic for Dibenzofuran Sulfonamides

The development of selective dibenzofuran sulfonamide inhibitors for MMP12 provides a clear example of rational drug design. The process began with a lead compound that had good MMP12 activity but poor selectivity. The SAR exploration focused on modifying the scaffold to better exploit the unique topology of the MMP12 active site, particularly the S1' pocket.

References

- 1. Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinases in COPD and atherosclerosis with emphasis on the effects of smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular determinants of a selective matrix metalloprotease-12 inhibitor: insights from crystallography and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scireq.com [scireq.com]

- 8. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]

- 9. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights from selective non-phosphinic inhibitors of MMP-12 tailored to fit with an S1' loop canonical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of selective inhibitors and substrate of matrix metalloproteinase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MMP12-IN-3 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vitro evaluation of MMP12-IN-3, a potent inhibitor of Matrix Metalloproteinase-12 (MMP-12). The provided information is intended to guide researchers in setting up a reliable and reproducible fluorometric assay to determine the inhibitory activity of this compound.

Introduction

Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages.[1] It plays a crucial role in the breakdown of extracellular matrix components, particularly elastin.[2] Dysregulation of MMP-12 activity has been implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and certain cancers.[3] As such, MMP-12 has emerged as a significant therapeutic target. MMP12-IN-3 is a potent inhibitor of MMP-12, and this protocol outlines the in vitro methodology to characterize its inhibitory profile.

Principle of the Assay

The in vitro assay described here is a fluorometric method based on Fluorescence Resonance Energy Transfer (FRET).[4][5] The assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When MMP-12 cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[1][3] The rate of this fluorescence increase is directly proportional to the MMP-12 enzymatic activity. The inhibitory effect of MMP12-IN-3 is quantified by measuring the reduction in the rate of fluorescence generation in its presence.

Quantitative Data

The inhibitory potency of MMP12-IN-3 is typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) | Assay Type |

| MMP12-IN-3 | MMP-12 | 4.9 | Fluorometric |

Experimental Protocol

This protocol is adapted from commercially available MMP-12 fluorometric assay kits.[1][3]

Materials and Reagents

-

Recombinant human MMP-12 (active form)

-

MMP-12 FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[3]

-

MMP12-IN-3

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric microplate reader with excitation at ~328 nm and emission at ~420 nm[3]

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of MMP12-IN-3 in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the MMP-12 FRET peptide substrate in DMSO (e.g., 1 mM).

-

Dilute the recombinant human MMP-12 to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Assay Setup:

-

Prepare serial dilutions of MMP12-IN-3 in Assay Buffer. It is recommended to perform a 2-fold or 3-fold serial dilution to generate a dose-response curve. Remember to include a DMSO control (vehicle control).

-

Add 50 µL of the diluted MMP12-IN-3 or vehicle control to the wells of the 96-well plate.

-

Add 25 µL of the diluted MMP-12 enzyme solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Dilute the MMP-12 FRET peptide substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

-

Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the fluorescence intensity at kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the substrate (e.g., Ex/Em = 328/420 nm).

-

-

Data Analysis:

-

Determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence versus time curve for each well.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations

MMP-12 Signaling and Substrate Interactions

Caption: MMP-12 extracellular and intracellular signaling pathways and the inhibitory action of MMP12-IN-3.

Experimental Workflow for MMP12-IN-3 In Vitro Assay

Caption: Step-by-step workflow for the in vitro fluorometric assay of MMP12-IN-3.

References

- 1. SensoLyte® 520 MMP-12 Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 2. Expression and Localization of Matrix Metalloproteinase-12 in the Aorta of Cholesterol-Fed Rabbits: Relationship to Lesion Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. eurogentec.com [eurogentec.com]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MMP12-IN-3 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase that plays a critical role in the breakdown of the extracellular matrix, particularly elastin.[1] Its dysregulation is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and cancer, making it a significant therapeutic target.[1] MMP12-IN-3 is a potent and selective inhibitor of MMP-12 with an IC50 value of 4.9 nM.[2][3][4] These application notes provide detailed protocols for designing and conducting cell-based assays to evaluate the efficacy and mechanism of action of MMP12-IN-3.

Signaling Pathways

MMP-12 expression and activity are regulated by complex signaling pathways. Pro-inflammatory stimuli can induce MMP-12 expression through the activation of pathways such as ERK, JNK, and PI3K/Akt.[5][6][7] Inhibition of MMP-12 by MMP12-IN-3 can, in turn, modulate these and other downstream signaling cascades involved in cell proliferation, migration, and inflammation.[8]

Caption: MMP-12 Signaling Pathway and Inhibition by MMP12-IN-3.

Experimental Workflow

A typical experimental workflow for evaluating MMP12-IN-3 in a cell-based assay involves cell culture, stimulation to induce MMP-12 expression, treatment with the inhibitor, and subsequent analysis of MMP-12 activity and downstream effects.

References

- 1. Human MMP-12 ELISA Kit (EH327RB) - Invitrogen [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. gentaur.com [gentaur.com]

- 5. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of matrix metalloproteinases (MMP3, MMP12 and MMP13) expression in the microglia by amyloid-beta stimulation via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet-type 12-lipoxygenase induces MMP9 expression and cellular invasion via activation of PI3K/Akt/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing MMP-408 (MMP12-IN-3) in a Mouse Model of Emphysema

For Researchers, Scientists, and Drug Development Professionals

Introduction